molecular formula C20H15FN4O2 B3005255 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide CAS No. 1261012-42-3

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide

Cat. No.: B3005255
CAS No.: 1261012-42-3
M. Wt: 362.364
InChI Key: XAWJQRFKIXDJKP-UHFFFAOYSA-N
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Description

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide are currently unknown due to the lack of available research. Based on its structural similarity to other bioactive compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound and their spatial arrangement .

Cellular Effects

The cellular effects of this compound are also not well-documented. It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism. These potential effects would need to be confirmed through experimental studies .

Molecular Mechanism

The molecular mechanism of action of this compound is not currently known. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not currently known. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not currently known .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, are not currently known .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. Additionally, industrial-scale production may require the development of continuous flow processes to enhance scalability and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide shares structural similarities with other oxadiazole and pyrrole derivatives, such as 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones.
  • Fluorinated Pyrazoles: Compounds like 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole also exhibit similar biological activities and are used in medicinal chemistry research.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple biological targets and its potential therapeutic applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c21-15-10-8-14(9-11-15)19-23-20(27-24-19)17-7-4-12-25(17)13-18(26)22-16-5-2-1-3-6-16/h1-12H,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWJQRFKIXDJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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